molecular formula C10H7ClFNO B6262593 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one CAS No. 1017127-42-2

3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one

Cat. No. B6262593
CAS RN: 1017127-42-2
M. Wt: 211.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one (3-CMFQ) is an organofluorine compound that has recently been used for a variety of scientific research applications. In particular, 3-CMFQ has been used in the synthesis of new organic compounds and in studies of the biochemical and physiological effects of this compound.

Scientific Research Applications

3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one is a useful compound for a variety of scientific research applications. It has been used as a starting material for the synthesis of new organic compounds, such as 1,2,3-trifluoro-4-chloro-5-methyl-7-hydroxy-2-quinolinone. It has also been used in studies of the biochemical and physiological effects of this compound.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of many drugs. This inhibition can lead to increased levels of certain drugs in the body, which can cause side effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one have not been extensively studied. However, it is believed that the compound may have anti-inflammatory, antifungal, and antiviral properties. In addition, it has been suggested that the compound may have an effect on the metabolism of certain drugs, as mentioned above.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one in laboratory experiments include its low cost, its availability, and its ease of synthesis. The main limitation of using 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one in laboratory experiments is its potential to inhibit the enzyme cytochrome P450 2C19. This could lead to increased levels of certain drugs in the body, which could cause side effects.

Future Directions

The potential future directions for research with 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of new organic compounds. In addition, further research could be done to better understand its mechanism of action, as well as its potential to inhibit the enzyme cytochrome P450 2C19. Finally, further research could be done to investigate the potential therapeutic applications of 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one, such as its potential anti-inflammatory, antifungal, and antiviral properties.

Synthesis Methods

3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one is synthesized using a reaction between a chloromethyl ketone, such as methyl chloroacetate, and a fluorinated quinoline derivative, such as 7-fluoro-1,2-dihydroquinoline. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium acetate. The reaction is typically carried out at a temperature of 100°C for a period of 12 hours. The resulting product is a white crystalline solid with a melting point of 125°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one involves the reaction of 7-fluoro-1,2-dihydroquinolin-2-one with chloromethyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "7-fluoro-1,2-dihydroquinolin-2-one", "Chloromethyl chloride", "Base (such as triethylamine or potassium carbonate)", "Solvent (such as dichloromethane or acetonitrile)" ], "Reaction": [ "To a stirred solution of 7-fluoro-1,2-dihydroquinolin-2-one in a suitable solvent, add the base.", "Slowly add chloromethyl chloride to the reaction mixture while maintaining the temperature below 0°C.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

1017127-42-2

Product Name

3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one

Molecular Formula

C10H7ClFNO

Molecular Weight

211.6

Purity

95

Origin of Product

United States

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